(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid
CAS No.: 1212348-80-5
Cat. No.: VC21088093
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1212348-80-5 |
---|---|
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | (3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t9-,10+/m1/s1 |
Standard InChI Key | RJUJMGVDZCVHQJ-ZJUUUORDSA-N |
Isomeric SMILES | CC(C)[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |
SMILES | CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES | CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Physical Properties
(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine derivative class. It is characterized by its specific stereochemistry at positions 3 and 4 of the pyrrolidine ring, as indicated by the (3R,4R) notation in its name. The compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in organic synthesis to protect amines during chemical reactions.
Basic Identification
The compound's essential properties and identifiers are summarized in the following table:
Property | Value |
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CAS Number | 1212348-80-5 |
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 g/mol |
Appearance | White powder |
InChI | InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t9-,10+/m1/s1 |
InChI Key | RJUJMGVDZCVHQJ-ZJUUUORDSA-N |
This compound appears physically as a white powder and is graded for pharmaceutical applications . It is typically stored at 2-8°C to maintain its stability and purity, which is generally specified at 95% or higher for research and pharmaceutical applications .
Structural Features
The structure of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid features several key components:
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A pyrrolidine ring core (five-membered nitrogen-containing heterocycle)
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A carboxylic acid group at the 3-position with R stereochemistry
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An isopropyl substituent at the 4-position with R stereochemistry
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A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen
The trans relationship between the carboxylic acid and isopropyl groups contributes to the compound's specific spatial arrangement, which is critical for its applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid typically involves multiple steps, with careful attention to maintaining the desired stereochemistry.
Synthetic Approaches
One promising approach developed by Professor Fujie Tanaka's research group offers a short and simple two-step method at low temperature. This method provides high stereoselectivity and utilizes market-accessible starting materials . The synthesis typically involves:
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Formation of the pyrrolidine ring with the correct stereochemistry
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Introduction of the isopropyl group at the 4-position
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Functionalization of the 3-position with a carboxylic acid group
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Protection of the nitrogen with a Boc group
Characterization Techniques
The compound is typically characterized using several analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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X-ray crystallography (for solid-state structure determination)
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Chiral HPLC (for enantiomeric purity assessment)
These techniques provide comprehensive data on the compound's structure, purity, and stereochemical integrity.
Applications in Medicinal Chemistry
(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of various bioactive compounds.
Role as a Synthetic Intermediate
The compound's structure allows for modifications that can lead to derivatives with enhanced biological activity. It has been explored for its potential in synthesizing:
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Enzyme inhibitors
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Receptor modulators
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Peptidomimetics (compounds that mimic peptide structure and function)
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Drug candidates for various therapeutic areas
The presence of both a carboxylic acid group and a protected amine makes it a versatile building block for more complex structures. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen.
Relevance to Drug Development
Recent studies have highlighted the role of (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid in synthesizing compounds with high affinity for specific biological targets. For instance, derivatives have been reported to exhibit significant inhibitory effects on factor Xa, an enzyme involved in the coagulation pathway.
The compound's specific stereochemistry is crucial for its applications, as the spatial arrangement of functional groups directly impacts the biological activity of the final drug candidates. The trans configuration between the carboxylic acid and isopropyl groups creates a specific three-dimensional structure that can be essential for molecular recognition by target proteins.
Relationship to Other Pyrrolidine Derivatives
Pyrrolidine-3-carboxylic acid derivatives, including (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid, belong to a broader class of compounds with significant biological and chemical importance.
Comparison with Related Structures
The compound shares structural similarities with other pyrrolidine derivatives but differs in specific substitution patterns and stereochemistry. Beta-proline derivatives (pyrrolidine-3-carboxylic acids) have been recognized as important molecules for various applications:
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As bioactive compounds
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As catalysts for chemical transformations
The global proline market size is currently about USD 268 million and is projected to reach USD 363 million at a CAGR of 5.2%, indicating the economic significance of this class of compounds .
Stereochemical Importance
Research on pyrrolidine derivatives has emphasized the importance of the acid group at the 3-position of the pyrrolidine ring for stereochemical control in reactions. For instance, (R)-3-pyrrolidinecarboxylic acid has been found to efficiently catalyze reactions of ketones with α-imino esters with high diastereo- and enantioselectivity .
The study by Zhang et al. demonstrated that the acid group at the β-position of the pyrrolidine ring plays a crucial role in facilitating carbon-carbon bond formation and directing anti-selectivity and enantioselectivity in Mannich-type reactions . This underscores the significance of compounds like (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid in asymmetric synthesis.
Pharmaceutical Applications and Research Findings
(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid and similar derivatives have been investigated for various pharmaceutical applications.
Therapeutic Areas
The compound has shown potential across several therapeutic areas, including:
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Antiviral research - As seen in patents discussing azasugar-containing nucleosides with potential antiviral properties
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Enzyme inhibition - Particularly in coagulation pathways through factor Xa inhibition
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Peptide-based therapeutics - As building blocks for bioactive peptide analogs
Research has also linked pyrrolidine-3-carboxylic acid derivatives to studies investigating:
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P-selectin and complement's role in neonatal models of germinal matrix hemorrhage-induced secondary injury
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Bone turnover and BMD in Down syndrome with intermittent PTH treatment
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Peptide-oligonucleotide conjugate-promoted electrochemical biosensing of cardiac troponin I
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Glucagon-like peptide 2 analogue teduglutide's effects on proliferation and differentiation in human Caco-2 intestinal epithelial cells
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Membrane potential-dependent cell-penetrating peptide translocation pores
Patent Literature
The compound appears in patent literature related to novel pharmaceutical compositions. For example, patent EP3950692A1 indicates that "(3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid or similar derivatives may be incorporated into a novel class of compounds with pharmaceutical applications .
Additionally, patent WO2014078778A2 discusses antiviral azasugar-containing nucleosides, which may involve related pyrrolidine structures .
Future Research Directions
Based on current applications and research findings, several promising directions for future research involving (3R,4R)-1-(tert-butoxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid can be identified.
Synthetic Methodology Improvements
Despite recent advances in synthesis methods, there remains potential for further optimization, particularly in:
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Developing catalytic asymmetric routes with improved stereoselectivity
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Scaling up production methods for industrial applications
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Exploring greener synthesis procedures with reduced environmental impact
The short and simple 2-step synthesis method developed by Prof. Fujie Tanaka's group represents a significant advancement in this direction, offering high stereoselectivity using market-accessible starting materials .
Expanded Therapeutic Applications
Given the compound's utility as a building block in medicinal chemistry, expanded exploration of its derivatives could lead to:
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Novel enzyme inhibitors for various disease targets
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Improved peptidomimetics with enhanced stability and bioavailability
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Application in emerging therapeutic areas, such as targeted protein degradation
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Development of more selective ligands for biological receptors
The compound's well-defined stereochemistry provides a solid foundation for rational drug design approaches that rely on precise spatial arrangements of functional groups.
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